N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Scientific Research Applications
Crystal Structure Analysis
The compound 5-phenyl-1,2,4-oxadiazole-3-carboxamide, which is closely related to N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, has been analyzed for its crystal and molecular structure. This research aids in understanding the properties and potential applications of such compounds in various fields, including materials science and drug design (Viterbo, Calvino, & Serafino, 1980).
Kinase Inhibition for Therapeutic Targets
A series of compounds including N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been synthesized and evaluated for their inhibitory activity against GSK-3β kinase, a target for therapeutic intervention in various diseases. This research is significant for the development of new drugs targeting kinase pathways (Koryakova et al., 2008).
Novel Synthetic Methods
New synthetic methods for producing 1,2,4-oxadiazole-3-carboxamide, a core component of this compound, have been developed. These methods are important for advancing the synthesis of complex molecules, which can have applications in pharmaceutical chemistry (Du et al., 2021).
Photochemistry and Molecular Rearrangements
The photochemistry of certain 1,2,4-oxadiazoles has been studied, highlighting how these compounds interact with various nucleophiles. This research is crucial for understanding the behavior of these compounds under different conditions, which can be applied in photochemistry and molecular design (Buscemi, Vivona, & Caronna, 1996).
Anticancer Applications
N-substituted oxadiazole compounds have been evaluated for their anticancer activity against various cancer cell lines. This research provides insights into the potential use of these compounds as anticancer agents, paving the way for new therapeutic approaches (Ravinaik et al., 2021).
Insecticidal Activity
Anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been designed and tested for their insecticidal activity. This research contributes to the development of new pesticides and highlights the potential of these compounds in agricultural applications (Liu et al., 2017).
Future Directions
The future directions in the field of 1,2,4-oxadiazole research could involve the design and synthesis of new derivatives with potential biological activities. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .
Properties
IUPAC Name |
N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9(14)10-12-8(13-15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZATJDOBZWHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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